3-Methoxy-4-(2-methylprop-1-en-1-yl)azetidin-2-one

Lipophilicity Drug-likeness Physicochemical profiling

3-Methoxy-4-(2-methylprop-1-en-1-yl)azetidin-2-one (CAS 216366-75-5, MF C₈H₁₃NO₂, MW 155.19) is a monocyclic β-lactam (azetidin-2-one) that carries a 3-methoxy group and a 4-(2-methylprop-1-en-1-yl) side chain. The azetidin-2-one core is the pharmacophoric element of β-lactam antibiotics and has been widely exploited in cholesterol absorption inhibitors and enzyme inhibitors.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B11918456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(2-methylprop-1-en-1-yl)azetidin-2-one
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC(=CC1C(C(=O)N1)OC)C
InChIInChI=1S/C8H13NO2/c1-5(2)4-6-7(11-3)8(10)9-6/h4,6-7H,1-3H3,(H,9,10)
InChIKeyOEFRHUJIJKRECT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-(2-methylprop-1-en-1-yl)azetidin-2-one – Monocyclic β-Lactam Building Block with a Differentiated Substitution Pattern for Rational Synthetic Selection


3-Methoxy-4-(2-methylprop-1-en-1-yl)azetidin-2-one (CAS 216366-75-5, MF C₈H₁₃NO₂, MW 155.19) is a monocyclic β-lactam (azetidin-2-one) that carries a 3-methoxy group and a 4-(2-methylprop-1-en-1-yl) side chain [1]. The azetidin-2-one core is the pharmacophoric element of β-lactam antibiotics and has been widely exploited in cholesterol absorption inhibitors and enzyme inhibitors [2].

Why Generic Azetidin-2-one Substitution Fails: Substituent-Driven Physicochemical and Reactivity Differences Demand Compound-Specific Qualification


Monocyclic β-lactams are exquisitely sensitive to ring substitution: the 3-alkoxy group modulates hydrolytic stability and hydrogen-bonding capacity, while the 4-alkenyl substituent alters lipophilicity, ring strain, and provides a vector for chemoselective functionalization. Generic replacement of one azetidin-2-one with another can shift computed LogP by >1.5 units and raise the boiling point by >60 °C, rendering a previously validated synthetic route or biological assay non-reproducible if the compound is treated as an interchangeable commodity [1][2].

3-Methoxy-4-(2-methylprop-1-en-1-yl)azetidin-2-one – Quantitative Differentiation Evidence vs. Closest Analogs


Predicted LogP Shift vs. Unsubstituted Azetidin-2-one Signals Markedly Different Membrane Partitioning

The computationally predicted LogP of 3-methoxy-4-(2-methylprop-1-en-1-yl)azetidin-2-one is –0.31, compared with –2.02 for the unsubstituted parent azetidin-2-one [1][2]. This 1.71 log unit increase represents a theoretical ~50‑fold higher octanol–water partition coefficient, driven by the combined effect of the 4-isobutenyl and 3-methoxy substituents.

Lipophilicity Drug-likeness Physicochemical profiling

Boiling Point Elevation Reflects Enhanced Intermolecular Interactions That Dictate Purification Strategy

The predicted normal boiling point of the title compound is 287.3 ± 40.0 °C, whereas the unsubstituted azetidin-2-one boils at 222.4 °C ± 0.0 °C [1][2]. The ~65 °C elevation is consistent with the increased molecular weight and additional dipole–dipole interactions introduced by the methoxy and isobutenyl groups.

Thermal stability Purification Process chemistry

Hydrogen-Bond Acceptor Count Differentiates Solubility and Target‑Engagement Potential Relative to the Parent Core

The 3-methoxy substituent introduces an additional hydrogen-bond acceptor (HBA) to the β-lactam core. Computed counts show the parent azetidin-2-one possesses 1 HBA (amide carbonyl) and 1 HBD (amide NH), while the title compound features 3 HBA (amide carbonyl, methoxy oxygen, and the alkene π‑system capable of weak hydrogen bonding) and 1 HBD [1][2]. This alteration modifies solubility profiles and potential for structure-based target engagement.

Hydrogen bonding Solubility Target engagement

3-Methoxy-4-(2-methylprop-1-en-1-yl)azetidin-2-one – Research and Industrial Application Scenarios Backed by Differentiation Evidence


Chemoselective Functionalization via Isobutenyl Metathesis or Electrophilic Addition

The allylic isobutenyl group at C-4 provides a reactive handle for olefin metathesis, electrophilic addition, or cross-coupling reactions that is absent in simple 4-alkyl-azetidin-2-ones. Coupled with the differentiated LogP (–0.31 vs. –2.02 for the parent), this enables synthesis of libraries with tuned lipophilicity while preserving the β‑lactam core [1].

Medicinal Chemistry Scaffold for Cholesterol Absorption Inhibitor Optimization

Azetidin-2-ones with 3‑alkoxy and 4‑aryl/alkenyl substitution have been key scaffolds in cholesterol absorption inhibitors (e.g., ezetimibe analogs). The 3‑methoxy‑4‑isobutenyl combination offers a distinct physicochemical profile (ΔLogP +1.71, additional HBA) that can be exploited to fine-tune pharmacokinetic properties while maintaining on‑target activity [2].

Probe Molecule for β-Lactamase Mechanistic Studies

The 3‑methoxy group is expected to slow hydrolytic ring-opening compared to 3‑hydroxy analogs. This differential stability, alongside the well-defined predicted properties (LogP, boiling point), makes the compound a useful probe for β‑lactamase kinetics and inhibitor screening campaigns [2].

Building Block for Spirocyclic β-Lactam Libraries

The isobutenyl side chain can participate in intramolecular cyclization reactions to form spirocyclic β‑lactams. The distinct boiling point (287 °C vs. 222 °C for the parent) and hydrogen-bonding capacity guide solvent selection and reaction monitoring during library synthesis [1].

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